molecular formula C18H21N3O3S2 B2474833 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 946291-63-0

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2474833
CAS No.: 946291-63-0
M. Wt: 391.5
InChI Key: HRTZLFVVQLBLGQ-UHFFFAOYSA-N
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Description

The compound 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a structurally complex molecule featuring a urea backbone substituted with a thiophen-2-ylmethyl group and a sulfonylethyl moiety linked to a 1,2-dimethylindole scaffold. Indole derivatives are known for their pharmacological relevance, including kinase inhibition and receptor antagonism, while sulfonylurea motifs are hallmark features of antidiabetic agents like glimepiride . The thiophene moiety may enhance metabolic stability or influence binding affinity to hydrophobic pockets in target proteins .

Properties

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-13-17(15-7-3-4-8-16(15)21(13)2)26(23,24)11-9-19-18(22)20-12-14-6-5-10-25-14/h3-8,10H,9,11-12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTZLFVVQLBLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structural features, including a dimethyl indole moiety and a thiophenyl group, suggest significant potential for various biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 415.5 g/mol. The presence of both the indole and thiophene rings contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H25N3O4SC_{21}H_{25}N_{3}O_{4}S
Molecular Weight415.5 g/mol
CAS Number946350-94-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group may facilitate interactions with biological macromolecules, enhancing its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit extracellular signal-regulated kinase (ERK), a key player in cancer cell proliferation and survival. The inhibition of ERK could lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Antiviral Properties

The compound's structure suggests potential antiviral activity. Similar indole-based compounds have demonstrated efficacy against various viruses by inhibiting viral replication mechanisms. For example, compounds with similar structural motifs have shown activity against herpes simplex virus type 1 (HSV-1) and other viral pathogens .

Study on ERK Inhibition

In a controlled study, derivatives of this compound were tested for their ability to inhibit ERK activation in cancer cell lines. Results indicated a significant reduction in ERK phosphorylation at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.

Antiviral Efficacy Against HSV-1

A separate investigation focused on the antiviral properties of related compounds against HSV-1. The study reported a dose-dependent reduction in viral plaque formation, with an IC50 value of approximately 5 µM for the most active derivative. This highlights the potential application of these compounds in antiviral therapies .

Comparison with Similar Compounds

Compound29 (3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea)

  • Structural Features : Shares a urea-thiophen-2-ylmethyl core but replaces the indole sulfonylethyl group with a 5-methyloxazole and 4-isopropylphenyl substituent.
  • Activity: Demonstrated potent inhibition of RORγt, a nuclear receptor involved in Th17 cell differentiation, with IC₅₀ values in the nanomolar range .
  • Key Difference : The absence of the indole-sulfonylethyl group in Compound29 may reduce steric hindrance, enhancing binding to RORγt’s ligand-binding domain compared to the target compound.

Glimepiride (1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea)

  • Structural Features : Contains a sulfonylurea backbone but substitutes the indole and thiophene groups with a trans-4-methylcyclohexyl and pyrroline carboxamide.
  • Activity : A third-generation sulfonylurea antidiabetic agent that stimulates insulin secretion by blocking pancreatic β-cell Kₐᴛᴘ channels .

Indole-Sulfonamide Derivatives

2-(1,2-Dimethyl-1H-indol-3-yl)-1-{5-[3-(1,3-dioxolan-2-yl)phenyl]-2-methylthiophen-3-yl}-3,3,4,4,5,5-hexafluorocyclopent-1-ene

  • Structural Features : Shares the 1,2-dimethylindole and thiophene motifs but incorporates a hexafluorocyclopentene ring and dioxolane-phenyl group.
  • Key Difference : The hexafluorocyclopentene system introduces steric and electronic effects absent in the target compound, limiting direct pharmacological comparison.

Pharmacokinetic and Physicochemical Comparisons

Parameter Target Compound Glimepiride Compound29
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~2.2
Solubility Low (indole hydrophobicity) Low, enhanced via formulations Moderate (oxazole polarity)
Target Receptor Hypothesized: RORγt, kinases SUR1 (pancreatic β-cells) RORγt
Therapeutic Area Autoimmune/Inflammatory Type II diabetes Autoimmune/Inflammatory
  • Metabolic Stability : The thiophene group in the target compound may confer resistance to oxidative metabolism compared to glimepiride’s pyrroline carboxamide, which is prone to hydrolysis .
  • Synthetic Routes : Both the target compound and Compound29 likely utilize Pd-catalyzed cross-coupling for thiophene-urea assembly, as evidenced by similar methodologies in indole-thiophene syntheses .

Research Findings and Implications

  • Formulation Challenges: The indole-sulfonylethyl group’s hydrophobicity may necessitate nanoparticle-based delivery systems, akin to glimepiride’s use in solid dispersions to improve bioavailability .
  • Safety Profile: Unlike glimepiride, which risks hypoglycemia, the target compound’s hypothetical RORγt activity may pose immunosuppressive risks, requiring careful toxicity profiling.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions. Key steps include:

  • Indole core formation : Use Fischer indole synthesis with phenylhydrazine and aldehydes/ketones under acidic conditions .
  • Sulfonation : Introduce the sulfonyl group via reaction with sulfonating agents (e.g., chlorosulfonic acid) under controlled temperature (0–5°C) .
  • Urea linkage formation : Couple the sulfonated indole intermediate with a thiophen-2-ylmethyl isocyanate derivative using a base catalyst (e.g., triethylamine) in anhydrous THF . Critical conditions : Maintain inert atmosphere (N₂), monitor pH for sulfonation, and optimize stoichiometry to avoid side reactions .

Q. How can the structural integrity and purity of the compound be confirmed?

Methodological approaches include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups on indole, thiophene protons) .
  • IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) functionalities .
    • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
    • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • LogP : Predicted to be ~3.5 (moderate lipophilicity) due to sulfonyl and thiophene groups .
  • Solubility : Poor aqueous solubility; use DMSO or ethanol for in vitro studies .
  • Stability : Susceptible to hydrolysis at high pH; store in anhydrous conditions at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different assays?

  • Dose-response analysis : Perform IC₅₀/EC₅₀ studies to establish potency thresholds .
  • Target specificity : Use competitive binding assays (e.g., SPR or radioligand displacement) to confirm interactions with proposed targets (e.g., kinase enzymes) .
  • Off-target profiling : Screen against related receptors/enzymes (e.g., cytochrome P450 isoforms) to rule out nonspecific effects .

Q. What strategies are recommended for optimizing bioactivity while minimizing toxicity?

  • SAR studies : Modify substituents (e.g., methyl groups on indole, thiophene substitution patterns) to enhance affinity. For example:
ModificationObserved Effect
Indole C2-methylIncreased metabolic stability
Thiophene-to-furan substitutionReduced hepatotoxicity
  • ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity, followed by in vivo PK/PD studies .

Q. How can computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular docking : Simulate binding to proposed targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with observed bioactivity .

Data Contradiction and Validation

Q. How should discrepancies in enzymatic inhibition data between in vitro and cell-based assays be addressed?

  • Cell permeability : Measure intracellular concentrations via LC-MS to confirm compound uptake .
  • Metabolite interference : Identify metabolites using HR-MS and test their activity .
  • Assay conditions : Standardize ATP concentrations (for kinase assays) and cell viability controls (e.g., MTT assays) .

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